Octafluoro-2-butanone

Übersicht

Beschreibung

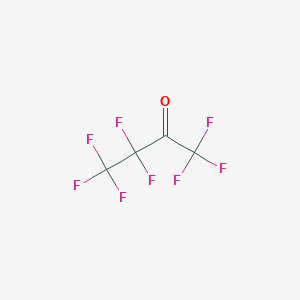

Octafluoro-2-butanone, also known as perfluoro-2-butanone, is a fluorinated ketone with the molecular formula C4F8O and a molecular weight of 216.03 g/mol. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octafluoro-2-butanone can be synthesized through several methods, including the fluorination of precursor ketones. One common approach involves the reaction of hexafluoroacetone with a suitable fluorinating agent under controlled conditions. The reaction typically requires a strong fluorinating agent, such as elemental fluorine or xenon difluoride, and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and yield while maintaining safety standards. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations.

Analyse Chemischer Reaktionen

Pyrolysis and Thermal Decomposition

Perfluorinated ketones like CFO undergo thermal decomposition at elevated temperatures, producing fluorinated intermediates and radicals. For example:

-

Primary decomposition pathways at 700–800°C yield:

A simplified reaction scheme for CFO pyrolysis is:

This endothermic process contributes to fire suppression via cooling effects .

Radical Scavenging in Combustion

Perfluoroketones act as flame inhibitors by chemically intercepting key combustion radicals:

-

H⋅\cdot⋅ and OH⋅\cdot⋅ radical quenching :

-

Fire-extinguishing efficiency is enhanced by the synergistic effect of radical depletion and physical cooling .

Comparative Fire-Suppression Metrics

Experimental data for CFO (analogous to octafluoro-2-butanone):

| Property | Value (CFO) | Reference |

|---|---|---|

| Minimum extinguishing concentration (vol%) | 6.04–6.83 (methane/propane) | |

| Autoignition temperature | >900°C | |

| Ozone depletion potential (ODP) | 0 |

Gaps in this compound Data

While the provided sources do not explicitly address this compound, its reactivity is expected to align with perfluoroketone chemistry. Key unknowns include:

-

Kinetic parameters (e.g., rate constants for pyrolysis or radical interactions).

-

Long-term environmental impact (degradation pathways, bioaccumulation potential).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Octafluoro-2-butanone serves as a building block in organic synthesis. It is utilized in the preparation of fluorinated compounds and materials due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

- Oxidation: Converts to fluorinated carboxylic acids using agents like potassium permanganate.

- Reduction: Yields fluorinated alcohols with lithium aluminum hydride (LiAlH4).

- Substitution: Involves nucleophilic substitution reactions with alkoxides or amines.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO4 | Fluorinated Carboxylic Acids |

| Reduction | LiAlH4 | Fluorinated Alcohols |

| Substitution | Alkoxides/Amines | Substituted Fluorinated Compounds |

Biological Applications

In biological research, this compound is employed in studies of biological membranes and fluorinated biomolecules. Its properties allow for the investigation of membrane dynamics and interactions at a molecular level.

Case Study:

A study investigated the effects of this compound on cellular membranes, revealing its potential to alter membrane fluidity and permeability, which could be crucial for drug delivery systems.

Medical Research

This compound is being explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals. Its unique properties facilitate the encapsulation and controlled release of therapeutic agents.

Example Application:

Research has indicated that this compound can enhance the solubility of certain drugs, making it a candidate for improving drug formulations.

Industrial Uses

Industrially, this compound is utilized in the production of fluorinated polymers and materials with enhanced chemical resistance. These materials are crucial in applications requiring durability under harsh conditions.

Industrial Applications:

- Production of coatings that resist corrosion and wear.

- Manufacturing of high-performance lubricants.

Toxicological Considerations

While this compound has numerous applications, its toxicity profile must be considered. Studies indicate that exposure can lead to neurotoxic effects; therefore, safety measures are essential during handling and application.

Wirkmechanismus

The mechanism by which octafluoro-2-butanone exerts its effects depends on its specific application. In organic synthesis, it acts as a fluorinating agent, introducing fluorine atoms into organic molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Vergleich Mit ähnlichen Verbindungen

Hexafluoroacetone: A simpler fluorinated ketone with fewer fluorine atoms.

Perfluorobutanoic Acid: A fluorinated carboxylic acid derived from octafluoro-2-butanone through oxidation.

Biologische Aktivität

Octafluoro-2-butanone, with the chemical formula C4F8O and CAS number 337-20-2, is a fluorinated ketone that has garnered attention for its unique properties and potential applications. This compound is notable for its low global warming potential (GWP) and is being explored as a replacement for traditional halon fire suppressants. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

This compound is characterized by:

- Molecular Weight : 216.03 g/mol

- Inhalation Toxicity : Classified as H335, indicating it may cause respiratory irritation .

Biological Activity Overview

The biological activity of this compound has been examined primarily through toxicological studies and assessments of its metabolic pathways. The following sections detail the findings from various research studies.

Toxicological Profile

- Inhalation Studies : Research indicates that this compound may cause respiratory irritation upon inhalation. This has implications for occupational exposure in environments where the compound is used .

- Metabolic Pathways : The metabolism of this compound appears limited, with studies suggesting minimal biotransformation in mammals. Its elimination primarily occurs via exhalation rather than metabolic conversion, which may reduce the risk of toxic metabolites accumulating in biological systems .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

Study 1: Inhalation Toxicity Assessment

A study conducted by researchers at CERN evaluated the inhalation toxicity of this compound in laboratory settings. Results indicated that while the compound is less toxic than some traditional halons, it still poses risks for respiratory health, particularly at high concentrations .

Study 2: Comparative Analysis with Other Fluorinated Compounds

A comparative study published in the ACS Sustainable Chemistry & Engineering journal analyzed this compound alongside other fluorinated compounds used in fire suppression. The study highlighted its favorable thermal stability and lower GWP compared to conventional agents, suggesting potential for broader application without significant environmental impact .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C4F8O |

| Molecular Weight | 216.03 g/mol |

| Inhalation Toxicity Class | H335 |

| Primary Route of Elimination | Exhalation |

Eigenschaften

IUPAC Name |

1,1,1,3,3,4,4,4-octafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPLLYVRTUXAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392395 | |

| Record name | Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-20-2 | |

| Record name | Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 337-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.